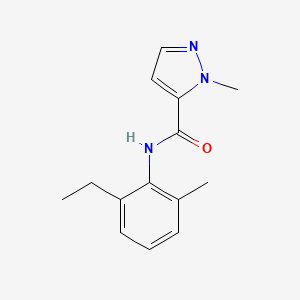

![molecular formula C23H31N5O2 B5501837 4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" typically involves multi-step chemical reactions, including condensation, cyclization, and nucleophilic substitution processes. For example, compounds with morpholine and piperazine moieties are often synthesized through reactions involving amino acids, aldehydes, and secondary amines, providing a diverse range of derivatives with varying biological activities (Chiba et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide insights into the compound's geometric configuration, bond lengths, angles, and overall 3D architecture, essential for understanding its chemical behavior and interaction with biological systems. For instance, the structure of a morpholine derivative was elucidated by XRD, revealing its crystalline form and molecular conformation (Shanmugam et al., 2012).

Aplicaciones Científicas De Investigación

Antibacterial Properties

Piperazinyl oxazolidinone derivatives, structurally related to morpholine, have been explored for their antibacterial properties. These compounds, including morpholine derivatives like linezolid, have shown potent activity against gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibacterial agents (Tucker et al., 1998).

Anti-Inflammatory and Analgesic Agents

A series of novel compounds derived from visnaginone and khellinone, incorporating pyrimidine and morpholine moieties, have demonstrated significant anti-inflammatory and analgesic activities. These compounds have shown promising COX-2 selectivity, analgesic, and anti-inflammatory effects, positioning them as potential therapeutic agents for the treatment of inflammation and pain-related conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Compounds featuring morpholine and pyrimidine structures have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives have shown good to moderate activities against various microbial strains, indicating their potential utility in developing new antimicrobial agents (Bektaş et al., 2010).

Antitubercular Agents

Dibenzo[b,d]thiophene-1,2,3-triazoles with appended morpholine and piperazine have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds have demonstrated potent inhibitory activity, suggesting their potential as antitubercular agents (Pulipati et al., 2016).

Antiproliferative Activity

Research into novel benzimidazole derivatives, including those with morpholine and pyrimidine moieties, has indicated significant antiproliferative activity against various cancer cell lines. These findings highlight the potential of such compounds in cancer therapy (Nowicka et al., 2015).

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O2/c1-23(2,3)19-6-4-18(5-7-19)21(29)27-12-10-26(11-13-27)20-8-9-24-22(25-20)28-14-16-30-17-15-28/h4-9H,10-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQXIRWHVMSYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Tert-butyl)phenyl)(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)